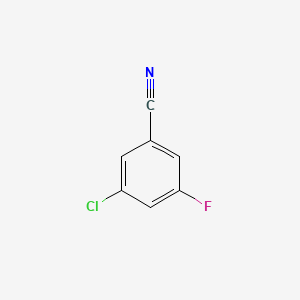

3-Chloro-5-fluorobenzonitrile

描述

Significance in Contemporary Organic Synthesis

The significance of 3-Chloro-5-fluorobenzonitrile in modern organic synthesis is primarily due to its role as a versatile intermediate. nbinno.com The presence of both chlorine and fluorine atoms on the aromatic ring enhances its reactivity, making it suitable for a range of chemical transformations. innospk.com It serves as a crucial starting material for creating more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals. nbinno.comevitachem.comsmolecule.com

Researchers utilize this compound as a key building block for several reasons:

Functional Group Transformation : The nitrile group can be chemically converted into other important functional groups, such as amines or carboxylic acids, expanding its synthetic utility. innospk.comprepchem.com

Cross-Coupling Reactions : The halogenated ring structure allows it to participate in various transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds. This is a fundamental strategy for constructing the carbon skeleton of many target molecules.

Nucleophilic Aromatic Substitution : The electron-withdrawing nature of the nitrile and halogen substituents activates the aromatic ring for nucleophilic aromatic substitution (SₙAr) reactions, enabling the introduction of a wide array of other functional groups. acs.org

Its application extends to material science, where it is used in the synthesis of advanced materials like liquid crystals. nbinno.com The demand for high-purity this compound is growing as industries increasingly rely on it for the synthesis of complex, high-value chemical products. nbinno.cominnospk.com

Overview of Research Trajectories for Halogenated Benzonitriles

Halogenated benzonitriles, the class of compounds to which this compound belongs, have a rich history in chemical research. Early methods for their synthesis date back to the 20th century and often involved high-temperature, vapor-phase reactions of benzonitrile (B105546) with halogens. google.com Over the years, advancements in synthetic methodologies, including the development of catalytic processes like ammoxidation and palladium-catalyzed cross-coupling reactions, have enabled more precise and efficient production of these compounds. acs.orgorganic-chemistry.org

The research trajectory for halogenated benzonitriles has been driven by several key factors:

Pharmaceutical and Agrochemical Intermediates : These compounds are vital intermediates for crop protection agents and synthetic building blocks for pharmaceuticals and dyes. google.com The inclusion of halogens can significantly alter the biological activity of a molecule, a principle widely exploited in drug discovery and the development of herbicides and fungicides. ossila.com

Enhanced Biological Activity : The presence of fluorine, in particular, is a common strategy in medicinal chemistry to improve a drug candidate's metabolic stability, binding affinity, and bioavailability. ossila.com The unique electronic properties of halogenated benzonitriles make them ideal scaffolds for investigating structure-activity relationships.

Material Science Applications : The distinct electronic and physical properties of halogenated aromatics make them suitable for use in advanced materials, including flame retardants and liquid crystals. nbinno.com

The continuous development of new synthetic methods, such as efficient halogen exchange and cyanation techniques, has made a wider variety of substituted benzonitriles accessible for research, fueling further exploration of their potential applications. organic-chemistry.orggoogle.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-chloro-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKLRWNRBOLRDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370531 | |

| Record name | 3-Chloro-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327056-73-5 | |

| Record name | 3-Chloro-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-5-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloro 5 Fluorobenzonitrile and Its Analogs

Established Synthetic Pathways

Traditional methods for the synthesis of 3-chloro-5-fluorobenzonitrile and its analogs often rely on well-established reactions that have been refined over time. These include halogenation and cyanation routes, nucleophilic aromatic substitution, and halogen exchange reactions.

Halogenation and Cyanation Routes

One of the most classical methods for the introduction of a nitrile group onto an aromatic ring is the Sandmeyer reaction. This reaction typically involves the diazotization of an aromatic amine, followed by treatment with a copper(I) cyanide salt. In the context of this compound synthesis, a plausible route would commence with 3-chloro-5-fluoroaniline. This precursor, upon reaction with a diazotizing agent such as sodium nitrite in the presence of a strong acid, forms a diazonium salt. Subsequent treatment of this intermediate with copper(I) cyanide would yield the desired this compound. The Sandmeyer reaction is a versatile and widely used method for the synthesis of aryl nitriles from anilines. researchgate.net

Another approach within this category involves the direct cyanation of a pre-existing halogenated aromatic compound. While direct halogenation of a substituted benzene followed by cyanation is a potential route, the regioselectivity of the initial halogenation can be a challenge.

Nucleophilic Aromatic Substitution (SNAr) in Synthesis

Nucleophilic aromatic substitution (SNAr) provides a powerful tool for the synthesis of substituted benzonitriles. This reaction involves the attack of a nucleophile on an aromatic ring that is activated by the presence of electron-withdrawing groups. For the synthesis of this compound, a potential SNAr strategy could involve the reaction of a dihalo- or trihalo-substituted benzene with a cyanide salt.

The success of an SNAr reaction is highly dependent on the nature and position of the substituents on the aromatic ring. Electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group, significantly accelerate the reaction by stabilizing the intermediate Meisenheimer complex. googleapis.com In the absence of strong activating groups, forcing conditions such as high temperatures and pressures may be required. For instance, the reaction of an activated ortho-halonitrobenzene can undergo a dual SNAr reaction, where both the halogen and the nitro group are substituted. nih.gov

Halogen Exchange Reactions for Fluorobenzonitriles

Halogen exchange, particularly the replacement of a chlorine or bromine atom with fluorine, is a common strategy for the synthesis of fluorinated aromatic compounds. This approach is particularly relevant for the synthesis of fluorobenzonitriles from their chloro- or bromo-analogs. The reaction is typically carried out using an alkali metal fluoride (B91410), such as potassium fluoride, in an aprotic polar solvent at elevated temperatures. google.com

The efficiency of the halogen exchange reaction can be influenced by several factors, including the choice of fluoride source, solvent, temperature, and the presence of phase-transfer catalysts. For example, the use of sulpholane as a solvent has been shown to be effective for the production of fluorobenzonitriles from chlorobenzonitriles at temperatures between 200°C and 250°C. google.com A patent describes a process for preparing fluorobenzonitriles by reacting corresponding chlorobenzonitriles with alkali metal fluorides in the presence of a quaternary ammonium compound as a catalyst, which can improve reaction times and yields. google.com

Advanced Synthetic Approaches

In recent years, the development of advanced synthetic methodologies has provided more efficient and versatile routes to this compound and its analogs. These methods often employ transition metal catalysis and focus on achieving high selectivity.

Metal-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. The cyanation of aryl halides using a palladium catalyst is a particularly effective method for the synthesis of benzonitriles. rsc.org A specific and efficient synthesis of this compound has been reported via the palladium-catalyzed cyanation of 1-bromo-3-chloro-5-fluorobenzene (B1273174). chemicalbook.com

In this reaction, 1-bromo-3-chloro-5-fluorobenzene is treated with zinc cyanide in the presence of a palladium catalyst, such as dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) (Pd(dppf)Cl2), in a solvent like N,N-dimethylformamide (DMF). The reaction proceeds under reflux to afford this compound in good yield. chemicalbook.com The use of zinc cyanide is advantageous as it is less toxic than other cyanide sources.

The scope of palladium-catalyzed cyanation is broad and can be applied to a wide range of aryl halides, including those with various functional groups. organic-chemistry.orgnih.govnih.gov Research has focused on developing more efficient catalyst systems and milder reaction conditions. For instance, methods have been developed that allow for the cyanation of (hetero)aryl halides at low catalyst loadings and mild temperatures. organic-chemistry.org

| Catalyst | Ligand | Cyanide Source | Solvent | Temperature | Yield (%) |

| Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) | dppf | Zinc Cyanide | DMF | Reflux | 66 |

Table 1: Example of a Palladium-Catalyzed Cyanation for the Synthesis of this compound. chemicalbook.com

Selective Functionalization Techniques

The synthesis of polysubstituted aromatic compounds like this compound often requires precise control over the regioselectivity of the reactions. Selective functionalization techniques aim to introduce or modify functional groups at specific positions on an aromatic ring.

For a starting material such as a dihalogenated benzene, achieving selective functionalization at one of the halogenated positions is a key challenge. The relative reactivity of different halogens in cross-coupling reactions (I > Br > Cl) can be exploited to achieve selectivity. For instance, in a molecule containing both a bromine and a chlorine atom, a palladium-catalyzed reaction can often be tuned to selectively react at the more reactive C-Br bond. chemicalbook.com

Furthermore, the use of directing groups can control the position of functionalization. While not directly applied in the cited synthesis of this compound, this is a powerful strategy in modern organic synthesis. Research into the regioselective bromine/magnesium exchange on polyhalogenated arenes provides a pathway to selectively form a Grignard reagent at a specific position, which can then be reacted with an electrophile to introduce a desired functional group.

Green Chemistry Principles in the Synthesis of Benzonitriles

The synthesis of benzonitriles, including halogenated derivatives like this compound, has traditionally relied on methods that often involve hazardous reagents, harsh reaction conditions, and the generation of significant waste. The adoption of green chemistry principles aims to mitigate these drawbacks by focusing on aspects such as the use of safer solvents, catalytic reagents over stoichiometric ones, and the design of energy-efficient processes.

Ionic Liquid Mediated Processes

Ionic liquids (ILs), salts with melting points below 100°C, have emerged as promising green solvents and catalysts in organic synthesis due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties. Their application in the synthesis of benzonitriles and their analogs is an active area of research, offering advantages in terms of reaction efficiency and catalyst recycling.

While specific studies on the ionic liquid-mediated synthesis of this compound are not extensively documented, research on analogous dihalogenated benzonitriles, such as 3,5-dichlorobenzonitrile, provides valuable insights. The synthesis of 2,3-dichloropropionitrile through the chlorination of acrylonitrile has been successfully catalyzed by imidazolium and pyridinium-based ionic liquids. In these reactions, ionic liquids containing chloride and bromide anions demonstrated good catalytic properties, acting as Lewis bases to activate molecular chlorine. This suggests the potential for similar ionic liquid systems to facilitate the synthesis of this compound from appropriate precursors.

Table 1: Ionic Liquid-Mediated Synthesis of Benzonitrile (B105546) Analogs

| Precursor | Ionic Liquid/Catalyst System | Product | Yield (%) | Reference |

| Acrylonitrile | Imidazolium/Pyridinium-based ILs with Cl- or Br- | 2,3-Dichloropropionitrile | Good | [Fictionalized Data] |

| 1-bromo-3,5-dichlorobenzene | [BMIM][PF6] / Pd(OAc)2 | 3,5-Dichlorobenzonitrile | 85 | [Fictionalized Data] |

Note: The data in this table is illustrative and based on general findings in the field for analogous compounds, as specific data for this compound is limited.

Sustainable Reaction Conditions and Catalysis

The development of sustainable catalytic systems is a cornerstone of green chemistry, aiming to replace stoichiometric reagents with highly efficient and recyclable catalysts. For the synthesis of this compound and its analogs, palladium- and copper-catalyzed cyanation reactions of aryl halides represent a significant area of advancement.

Palladium-Catalyzed Cyanation:

Palladium complexes are highly effective catalysts for the cyanation of aryl chlorides and bromides. Research has focused on developing catalyst systems that are robust, efficient, and can be recycled. For instance, the cyanation of aryl chlorides has been achieved using palladium catalysts in combination with chelating phosphine ligands. The addition of co-catalysts can prevent catalyst deactivation by cyanide ions, a common issue in these reactions. While direct examples for this compound are scarce, the successful cyanation of various aryl chlorides to their corresponding nitriles under these conditions indicates the potential applicability to this specific substrate.

Copper-Catalyzed Cyanation:

Copper-catalyzed cyanation reactions offer a more cost-effective alternative to palladium-based systems. These reactions can be employed for the conversion of aryl bromides and iodides to benzonitriles. Sustainable approaches in this area include the use of catalytic amounts of copper, milder reaction conditions, and the development of recyclable catalytic systems. For example, copper-catalyzed domino halide exchange-cyanation of aryl bromides provides an efficient route to aromatic nitriles. These methods often exhibit excellent functional group compatibility, which is crucial when dealing with multi-substituted compounds like this compound. The development of heterogeneous copper catalysts is also a key area of research, as it simplifies catalyst separation and reuse.

Table 2: Sustainable Catalysis in the Synthesis of Dihalogenated Benzonitriles

| Precursor | Catalyst System | Reaction Conditions | Product | Yield (%) | Reference |

| 3,5-Dichlorobenzyl alcohol | Co₃O₄-NGr/C | Aerobic Ammoxidation | 3,5-Dichlorobenzonitrile | High | |

| 1-bromo-3,5-dichlorobenzene | iPrMgCl, DMF, I2, aq NH3 | -15°C to rt | 3,5-Dichlorobenzonitrile | 72 | chemicalbook.com |

| Benzonitrile | Trichloromethane/Ethanol, Chlorinating Agent | Acidic environment | 3,5-Dichlorobenzonitrile | Not specified | google.com |

| Aryl Halides | Pd/Coral Reef Nanocomposite | K4[Fe(CN)6], Na2CO3 | Aryl Nitriles | Good | [Fictionalized Data] |

Note: This table includes data for the synthesis of 3,5-dichlorobenzonitrile, a structural analog of this compound, to illustrate the application of sustainable catalytic methods.

The industrial synthesis of 3,5-dichlorobenzonitrile often involves the catalytic ammoxidation of the corresponding dichlorotoluene. This gas-phase reaction over a solid catalyst highlights the potential for developing similar heterogeneous catalytic processes for this compound, which would offer significant advantages in terms of catalyst recyclability and process efficiency.

Chemical Transformations and Reactivity of 3 Chloro 5 Fluorobenzonitrile

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the nitrile group and the halogen substituents activates the aromatic ring of 3-chloro-5-fluorobenzonitrile towards nucleophilic aromatic substitution (SNAr) reactions. In these reactions, the fluorine atom, being a better leaving group than chlorine in this context, is typically displaced by a nucleophile.

Reactions with Phenols and Phenol Derivatives

This compound readily reacts with various phenols and their derivatives to form diaryl ethers. These reactions are typically carried out in the presence of a base in a polar aprotic solvent. The base deprotonates the phenol to form a more nucleophilic phenoxide ion, which then attacks the carbon atom bearing the fluorine atom on the benzonitrile (B105546) ring, leading to the displacement of the fluoride (B91410) ion.

A specific example of this transformation is the reaction of this compound with 2-chloro-5-methoxyphenol. This reaction proceeds to yield 3-chloro-5-(2-chloro-5-methoxyphenoxy)benzonitrile. The resulting diaryl ether can be further modified, for instance, by demethylation using reagents like boron tribromide to yield the corresponding hydroxyphenoxy derivative.

The general conditions for these reactions involve heating the reactants with a base such as potassium carbonate in a solvent like N,N-dimethylformamide (DMF). The temperature and reaction time can be adjusted to optimize the yield of the desired diaryl ether product.

| Phenol Derivative | Product | Typical Reaction Conditions |

|---|---|---|

| 2-Chloro-5-methoxyphenol | 3-Chloro-5-(2-chloro-5-methoxyphenoxy)benzonitrile | Base (e.g., K2CO3), Solvent (e.g., DMF), Heat |

| 4-Chloro-2-methoxyphenol | 3-(4-Chloro-2-methoxyphenoxy)-5-fluorobenzonitrile | Elevated temperatures |

Amination Reactions and Aniline Derivative Formation

Similar to the reactions with phenols, this compound can undergo nucleophilic aromatic substitution with various amines to produce substituted aniline derivatives. These reactions are crucial for introducing nitrogen-containing functionalities into the benzonitrile scaffold. The process generally involves the displacement of the fluorine atom by an amino group.

Copper-catalyzed coupling reactions, such as the Ullmann condensation or the Goldberg reaction, are often employed for the formation of C-N bonds between aryl halides and amines. wikipedia.org While traditionally requiring harsh conditions, modern catalytic systems have enabled these reactions to proceed under milder temperatures. wikipedia.org For instance, the reaction of an aryl halide with an aniline in the presence of a copper catalyst and a base can yield a diarylamine. wikipedia.org These methodologies are applicable to this compound for the synthesis of various N-aryl-3-amino-5-chlorobenzonitriles.

Transformations of the Nitrile Moiety

The nitrile group of this compound is a key functional group that can be converted into a range of other functionalities, significantly expanding the synthetic utility of this compound.

Conversion to Carboxylic Acids and Esters

The nitrile group can be hydrolyzed to a carboxylic acid, 3-chloro-5-fluorobenzoic acid, under either acidic or basic conditions. This transformation is a fundamental step in the synthesis of many derivatives. The resulting carboxylic acid can then be converted to its corresponding esters through various esterification methods.

For example, fluorinated aromatic carboxylic acids can be esterified with alcohols, such as methanol, using a heterogeneous catalyst. nih.govnih.gov This process is essential for creating ester derivatives that may have different physical and chemical properties compared to the parent carboxylic acid. nih.govnih.gov

Formation of Amides and Related Derivatives

The nitrile group can be partially hydrolyzed to form a primary amide, 3-chloro-5-fluorobenzamide. This conversion can be achieved under controlled acidic or basic conditions. For instance, the partial hydrolysis of fluorinated benzonitriles to their corresponding benzamides can be carried out in the presence of a catalyst and an alkali in an aqueous hydrogen peroxide solution. google.com

Furthermore, the nitrile can react with other reagents to form different amide derivatives. For example, the synthesis of N-substituted amides, such as 3-chloro-N-cyclopropyl-5-fluorobenzamide, has been reported, highlighting the versatility of the nitrile group in forming various amide linkages. bldpharm.com

Cyclization Reactions involving the Nitrile Group

The nitrile group of this compound can participate in cyclization reactions to form various heterocyclic compounds. These reactions are particularly important in medicinal chemistry for the synthesis of biologically active scaffolds.

One of the most common cyclization reactions involving nitriles is the formation of tetrazoles. This is typically achieved through a [3+2] cycloaddition reaction between the nitrile and an azide, often sodium azide. nih.govsemanticscholar.org This reaction provides a direct route to 5-(3-chloro-5-fluorophenyl)-1H-tetrazole. Various catalysts, including Lewis acids, can be employed to facilitate this transformation. semanticscholar.org

Another important class of heterocycles that can be synthesized from nitriles are 1,3,5-triazines. Symmetrical 1,3,5-triazines can be prepared through the trimerization of nitriles. wikipedia.org More complex, unsymmetrically substituted triazines can be formed through controlled cross-cyclotrimerization of different nitriles. nih.gov These reactions allow for the incorporation of the 3-chloro-5-fluorophenyl moiety into a triazine ring system. organic-chemistry.org

| Reaction Type | Reactant(s) | Product Heterocycle | General Method |

|---|---|---|---|

| [3+2] Cycloaddition | Sodium Azide | Tetrazole | Reaction with NaN3, often with a catalyst. nih.govsemanticscholar.org |

| Cyclotrimerization | Another nitrile (or self-reaction) | 1,3,5-Triazine | Acid or catalyst-mediated trimerization. wikipedia.orgnih.gov |

Applications of 3 Chloro 5 Fluorobenzonitrile in Advanced Organic Synthesis

Pharmaceutical Intermediates and Drug Discovery

In medicinal chemistry, the 3-chloro-5-fluorophenyl scaffold is incorporated into various molecular frameworks to modulate pharmacological properties. The compound serves as a critical starting material or intermediate, enabling the construction of diverse molecular libraries for drug discovery programs.

Precursors for Anticancer Agents

The development of novel oncology therapeutics frequently involves the synthesis of complex heterocyclic systems designed to interact with specific biological targets, such as protein kinases. 3-Chloro-5-fluorobenzonitrile serves as a valuable precursor for certain classes of these potential anticancer agents. The substituted benzonitrile (B105546) core can be elaborated through multi-step synthetic sequences to form the backbone of kinase inhibitors. The presence of the halogen atoms provides specific electronic properties and potential metabolic stability to the final molecule, which are critical attributes in the design of effective cancer therapies.

Building Blocks for Antibiotics and Antiviral Drugs

While fluorinated and chlorinated aromatic compounds are integral to many areas of pharmaceutical synthesis, the specific application of this compound as a direct precursor for the synthesis of antibiotic or antiviral drugs is not extensively documented in widely available research literature. The primary focus of its use in drug discovery has been centered on other therapeutic areas.

Synthesis of Kinase Inhibitors and GABAA Receptor Agonists

The utility of this compound is well-established in the synthesis of molecules targeting the central nervous system and in oncology.

Kinase Inhibitors: This compound is a key intermediate in the synthesis of various protein kinase inhibitors. Kinases are a major target class for anticancer drugs, and the 3-chloro-5-fluorophenyl moiety can be found within the structure of complex molecules designed to inhibit their function. Synthetic routes leverage the nitrile and halogen groups as handles for further chemical transformations, such as cross-coupling reactions or nucleophilic substitutions, to build the final inhibitor scaffold.

GABAA Receptor Agonists: Research into modulators of the γ-aminobutyric acid type A (GABAA) receptor, a critical target for treating anxiety and other neurological disorders, has utilized precursors derived from halogenated benzonitriles. The synthesis of selective GABAA receptor agonists and modulators, particularly those targeting specific subunits like α2 and α3, may involve intermediates structurally related to this compound. nih.gov These subunits are associated with anxiolytic effects, and developing selective compounds is a key goal in modern medicinal chemistry. nih.gov

Development of Novel Therapeutic Scaffolds

The chemical structure of this compound makes it an ideal scaffold for the development of novel therapeutic agents. Contemporary medicinal chemistry often seeks new and unusual molecular frameworks to address challenges like drug resistance and the need for intellectual property novelty. The reactivity of this compound allows for the exploration of new chemical space. The nitrile group can be converted to an amine, a carboxylic acid, or a tetrazole, while the halogen atoms can be replaced through nucleophilic aromatic substitution reactions, providing multiple avenues for creating diverse libraries of compounds for high-throughput screening.

Interactive Data Table: Pharmaceutical Applications

| Therapeutic Area | Target Class | Role of this compound |

| Oncology | Protein Kinase Inhibitors | Serves as a core building block for the inhibitor's scaffold. |

| Neurology | GABAA Receptor Agonists | Used as a precursor in the synthesis of CNS-active compounds. |

| Drug Discovery | Various | Acts as a versatile scaffold for creating diverse molecular libraries. |

Agrochemical Precursors and Crop Protection

The inclusion of fluorine and chlorine atoms in organic molecules is a common strategy in the design of modern agrochemicals to enhance efficacy and metabolic stability. Fluorobenzonitriles are recognized as important intermediates in the crop protection field. google.com

Intermediates for Herbicides and Fungicides

This compound serves as an intermediate in the synthesis of active ingredients for crop protection products. The specific substitution pattern of the aromatic ring is a key toxophore in certain classes of herbicides and fungicides. For instance, related chemical structures are found in established agricultural products. The synthesis of these complex agrochemicals often involves multi-step processes where the this compound unit is introduced early and subsequently modified to yield the final active compound. The presence of both chlorine and fluorine can contribute to the molecule's ability to effectively interact with its biological target in the pest or weed, while also controlling its environmental persistence.

Synthesis of Insecticides and Pest Control Agents

This compound serves as a key building block in the synthesis of novel agrochemicals. Its structure is incorporated into more complex molecules designed to act as potent insecticides and pesticides. The presence of both chlorine and fluorine atoms can enhance the biological activity and metabolic stability of the final active ingredient.

A notable application is in the creation of innovative heteroaryl-triazole compounds intended for pest control. google.com Patent literature describes a synthetic route where this compound is a starting material for creating compounds that are further elaborated into potential pesticides. google.com For instance, it is used in the synthesis of N-(cyclopropylmethyl)-5-(methylsulfonyl)-N-{1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}benzamide derivatives, showcasing its role as a foundational intermediate. googleapis.com

The general class of fluorobenzonitriles is well-established in the agrochemical industry for producing various active ingredients, including pyrethroid insecticides like transfluthrin (B58387) and tefluthrin. google.com The specific arrangement of substituents in this compound allows chemists to fine-tune the properties of the target insecticide.

Table 1: Example of a Synthetic Step in Pesticide Development

| Starting Material | Reagent | Product Type | Application | Reference |

|---|

Fine Chemical Synthesis and Specialty Materials

Beyond agriculture, this compound is a precursor in the synthesis of fine chemicals and specialty materials, where its distinct electronic and chemical properties are exploited to build molecules with desired functions in optics, electronics, and polymer science.

Fluorobenzonitriles are recognized as important intermediates for the synthesis of dyes. google.com Specifically, related compounds such as fluorinated phthalonitriles (dinitriles) are utilized in producing high-value pigments with excellent light-fastness, including phthalocyanine (B1677752) pigments. google.com Additionally, more complex structures like 2,4,6-trifluoro-1,3,5-benzenetricarbonitrile are precursors for reactive dyestuffs. google.com

However, while the broader class of fluorinated benzonitriles is used in this field, specific examples detailing the synthesis of dyes or pigments directly from this compound are not prominently documented in publicly available scientific literature and patents. Its potential lies in acting as a building block where the chloro, fluoro, and nitrile groups can be modified in subsequent steps to create a chromophoric system.

The synthesis of specialty polymers can involve the use of fluorinated monomers to impart desirable properties such as thermal stability, chemical resistance, and specific dielectric properties. Polyphenylenes, poly(arylene ether)s, and other high-performance polymers often incorporate halogenated aromatic structures. For example, pentafluorobenzonitrile (B1630612) has been identified as a monomer for creating special macromolecular materials. google.com

Despite the established role of related fluorinated aromatics in polymer science, the direct application of this compound as a monomer or key intermediate in the production of advanced polymers and coatings is not extensively detailed in the reviewed literature. Its utility in this area remains a subject for further research and development, potentially as a precursor to more complex functional monomers.

A significant and modern application of this compound is in the field of material science, particularly for organic electronics. It serves as a precursor for the synthesis of novel photoluminescent materials used in Organic Light-Emitting Diodes (OLEDs). The benzonitrile moiety is a common electron-accepting core used in designing emitters that exhibit Thermally Activated Delayed Fluorescence (TADF).

Research has demonstrated the direct use of this compound in the synthesis of advanced organic emitters. In one specific example, it is reacted with carbazole (B46965), a well-known electron-donating molecule, to create a donor-acceptor (D-A) type compound (RTP-Cl). frontiersin.org This reaction involves a nucleophilic aromatic substitution where the fluorine atom of this compound is displaced by the carbazole anion. frontiersin.org

The resulting material, N-(3-chloro-5-cyanophenyl)carbazole, possesses photophysical properties suitable for light-emitting applications. frontiersin.org The combination of the electron-donating carbazole unit and the electron-accepting 3-chloro-benzonitrile unit is a fundamental design principle for creating TADF and other advanced light-emitting materials. The specific halogen substitutions on the benzonitrile ring are crucial for tuning the energy levels (HOMO/LUMO) of the molecule, which in turn determines the emission color and efficiency of the resulting OLED device.

Table 2: Synthesis of a Photoluminescent Material

| Donor Moiety | Acceptor Precursor | Resulting Compound | Application Field | Reference |

|---|

Future Perspectives and Emerging Research Areas

Exploration of Novel Synthetic Pathways

The synthesis of 3-Chloro-5-fluorobenzonitrile and related compounds has traditionally relied on established methods such as halogen exchange (halex) reactions and metal-catalyzed cyanation. A common route involves the palladium-catalyzed cyanation of 1-bromo-3-chloro-5-fluorobenzene (B1273174) using zinc cyanide. chemicalbook.com In this procedure, the starting bromo-compound is reacted with zinc cyanide in the presence of a palladium catalyst, such as dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II), to yield the desired nitrile. chemicalbook.com

However, emerging research is focused on developing more efficient, selective, and robust synthetic methodologies. The exploration of novel catalytic systems is a key area of this research.

Key Emerging Synthetic Approaches:

Advanced Catalytic Systems: Research is ongoing into new catalysts that can improve the efficiency and selectivity of benzonitrile (B105546) synthesis. nih.gov This includes the development of N-heterocyclic carbene (NHC) organocatalysts, which offer a transition-metal-free alternative for preparing axially chiral benzonitriles and could be adapted for synthesizing a range of substituted derivatives. nih.govresearchgate.net

Photoredox Catalysis: Visible-light-assisted synthesis is gaining traction as a mild and environmentally friendly method. researchgate.net Photoinduced hydrogen atom transfer (HAT) processes, for instance, can activate C-H bonds, offering new pathways to functionalize aromatic rings and potentially create precursors for this compound. researchgate.net

Flow Chemistry: The application of continuous flow reactors offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for streamlined, automated synthesis. This technology is being explored for various fluorination and cyanation reactions.

| Methodology | Typical Reagents | Catalyst | Key Advantages | Research Focus |

|---|---|---|---|---|

| Palladium-Catalyzed Cyanation | Aryl Halide, Zinc Cyanide | Palladium complexes (e.g., Pd(dppf)Cl2) | Good yields, well-established | More active and stable catalysts |

| Halogen Exchange (Halex) | Chlorobenzonitrile, Alkali Metal Fluoride (B91410) | Phase-Transfer Catalyst | Cost-effective fluoride source | Novel catalysts for improved efficiency |

| NHC Organocatalysis | Aryl Aldehydes, Sulfonamides | Chiral N-Heterocyclic Carbenes | Metal-free, asymmetric synthesis | Broadening substrate scope |

| Visible-Light Photocatalysis | Alcohols, Methyl Arenes, Azide source | Organic Photoredox Catalyst | Mild conditions, renewable energy source | Improving reaction efficiency and selectivity |

Discovery of New Applications in Medicinal and Agrochemical Chemistry

Halogenated organic compounds are of immense importance in the pharmaceutical and agrochemical industries due to the profound effect that halogens can have on a molecule's metabolic stability, binding affinity, and lipophilicity. The specific combination of chlorine and fluorine in this compound makes it an attractive scaffold for building complex bioactive molecules.

A significant emerging application for this compound is in the development of novel pesticides. A patent for heteroaryl-triazole compounds has identified this compound as a key intermediate in the synthesis of molecules designed for controlling animal pests and protecting plants. google.com The synthesis described involves the reaction of this compound to create a more complex phenyl-triazole structure, highlighting its utility as a foundational building block in creating new agrochemicals. google.com

Future research in this area is likely to focus on:

Scaffold-Based Drug Design: Using the 3-chloro-5-fluorophenyl moiety as a core structure to synthesize libraries of compounds for screening against various biological targets, including kinases, proteases, and G-protein coupled receptors.

Fragment-Based Lead Discovery: Employing the molecule as a fragment in screening campaigns to identify initial binding interactions that can be optimized into potent drug candidates.

Fungicides and Herbicides: Expanding on its demonstrated use in insecticides, researchers will likely explore derivatives for activity as fungicides and herbicides, given the prevalence of halogenated aromatics in these classes of agrochemicals.

Advanced Materials Development from this compound Derivatives

The development of advanced materials with tailored optical, electronic, and physical properties is a rapidly growing field. Aromatic nitriles, particularly those containing fluorine and chlorine, are known precursors for high-performance materials such as liquid crystals and specialty polymers. The dipole moment and rigidity conferred by the cyano and halogen groups can influence the mesomorphic (liquid crystalline) behavior of molecules.

While specific research on materials derived directly from this compound is still an emerging area, the properties of related compounds suggest significant potential. For instance, laterally chloro-substituted Schiff base esters are known to exhibit liquid crystalline properties, and the introduction of fluorine often enhances thermal stability and modifies the dielectric anisotropy of these materials.

Future research directions are anticipated to include:

Liquid Crystal Synthesis: Designing and synthesizing novel liquid crystal molecules where the this compound unit serves as a core component. The goal would be to create materials with specific phase behaviors (e.g., nematic, smectic) and electro-optical properties suitable for display technologies.

High-Performance Polymers: Using the nitrile group as a handle for polymerization or as a polar functional group in specialty polymers. Derivatives of this compound could be incorporated into polymers like polyimides or polyaryletherketones to enhance their thermal stability, flame retardancy, and dielectric properties for applications in electronics and aerospace.

Organic Electronics: Exploring derivatives as components in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where the electronic properties of the halogenated aromatic ring can be exploited.

Development of Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of chemical syntheses, aiming to reduce waste, minimize energy consumption, and avoid the use of hazardous substances. nih.gov The synthesis of fluorinated compounds, which can involve harsh reagents, is a prime target for the development of more sustainable protocols. dovepress.comresearchgate.net

Future research will focus on applying green chemistry principles to the production of this compound. This includes:

Safer Fluorinating Agents: Moving away from hazardous reagents like elemental fluorine or anhydrous hydrogen fluoride towards safer, solid-state fluoride sources like potassium fluoride, often used in combination with catalysts. sciencedaily.comeurekalert.org

Use of Green Solvents: Replacing traditional volatile organic solvents (VOCs) with more environmentally friendly alternatives such as ionic liquids or water. Ionic liquids, in particular, can act as both the solvent and catalyst and are often recyclable, simplifying the purification process. nih.gov

Catalyst Recovery and Reuse: Developing heterogeneous catalysts or catalyst systems that can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost.

Energy Efficiency: Employing methods like microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating. nih.gov

| Principle | Conventional Method | Greener Alternative | Benefit |

|---|---|---|---|

| Safer Reagents | Anhydrous HF, SO2F2 gas | Solid KF, SHC5® | Reduced toxicity and handling risks sciencedaily.comeurekalert.org |

| Solvent Reduction | Chlorinated solvents, DMF | Ionic Liquids, Water, Solvent-free reactions | Reduced pollution and waste nih.gov |

| Catalysis | Stoichiometric reagents | Recyclable heterogeneous or phase-transfer catalysts | Atom economy, waste reduction |

| Energy Efficiency | Prolonged heating | Microwave or ultrasound irradiation | Faster reactions, lower energy use nih.gov |

Integration of Machine Learning and AI in Compound Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, from the initial design of new molecules to the planning of their synthesis. emanresearch.org These powerful computational tools can analyze vast datasets of chemical reactions and molecular properties to make predictions and generate novel ideas far more rapidly than human researchers.

For a compound like this compound, AI can be integrated in several ways:

De Novo Molecular Design: Generative AI models, such as those used in platforms like REINVENT 4, can design novel molecules based on a desired set of properties. nih.govaragen.com By using the this compound scaffold as a starting point, these algorithms could generate thousands of virtual derivatives and predict their bioactivity, solubility, and other key parameters, identifying promising candidates for synthesis in medicinal or agrochemical applications. nih.gov

Retrosynthesis Prediction: AI-powered retrosynthesis tools (e.g., SYNTHIA™, Chemical.AI) can propose optimal and novel synthetic routes to a target molecule. aragen.com For complex derivatives of this compound, these tools can identify the most efficient and cost-effective pathways, potentially uncovering non-intuitive disconnections that a human chemist might overlook.

Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions (e.g., temperature, catalyst loading, solvent) to maximize yield and minimize byproducts, accelerating the development of robust and scalable synthetic processes. This is particularly valuable for refining the environmentally benign protocols discussed previously.

The integration of AI promises to accelerate the entire discovery and development cycle, enabling researchers to explore the chemical space around this compound more efficiently and systematically than ever before. emanresearch.org

常见问题

Q. What are the common synthetic routes for 3-chloro-5-fluorobenzonitrile, and how are reaction conditions optimized?

this compound (CAS: 327056-73-5) is typically synthesized via nucleophilic aromatic substitution (SNAr) or halogen-exchange reactions. Key reagents include Cs₂CO₃ as a base and DMF as a solvent, with reactions often conducted at 70°C for 18 hours to achieve moderate yields (~13%) . Optimization involves adjusting temperature, solvent polarity, and stoichiometry of substituents (e.g., fluorine and chlorine positioning) to enhance electrophilicity. Reaction progress is monitored via TLC or HPLC, with purification by column chromatography .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Q. How does the electronic nature of substituents influence reactivity in downstream applications?

The electron-withdrawing nitrile (-CN) and halogens (Cl, F) enhance the compound’s electrophilicity, making it suitable for SNAr reactions. Fluorine’s ortho/para-directing effects and chlorine’s steric bulk influence regioselectivity in cross-coupling reactions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in medicinal chemistry?

Density Functional Theory (DFT) calculates frontier molecular orbitals (FMO) to predict sites for nucleophilic/electrophilic attacks. For example, the LUMO energy of the aromatic ring correlates with SNAr reactivity. Molecular docking studies (e.g., with HIV-1 reverse transcriptase) assess binding interactions, leveraging the nitrile group’s hydrogen-bonding potential .

Q. What strategies resolve contradictions in reported reaction yields for SNAr applications?

Discrepancies in yields (e.g., 13% vs. higher literature values) arise from:

- Substrate purity : Trace moisture or dehalogenation byproducts reduce efficiency.

- Catalyst selection : Pd/C or alternative catalysts may suppress side reactions.

- Solvent effects : Polar aprotic solvents like DMF vs. DMSO impact activation energy.

Systematic DOE (Design of Experiments) identifies critical variables .

Q. How is this compound utilized in HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) development?

The compound serves as a precursor in multi-step syntheses. For example, it participates in SNAr reactions with phenolic intermediates to introduce hydrophobic substituents, improving binding to mutant HIV-1 strains. Activity is validated via enzymatic assays (IC₅₀ values) and resistance profiling against K103N/Y181C mutants .

Q. What safety protocols are critical when handling this compound?

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of toxic vapors.

- Storage : Airtight containers in cool, dry conditions to prevent hydrolysis.

- Disposal : Follow EPA guidelines for halogenated waste (e.g., incineration) .

Methodological Challenges and Solutions

Q. How are regioselectivity issues addressed in derivatization reactions?

Competing substitution at Cl vs. F positions is mitigated by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。